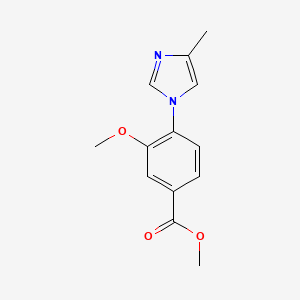

3-甲氧基-4-(4-甲基-1H-咪唑-1-基)苯甲酸甲酯

描述

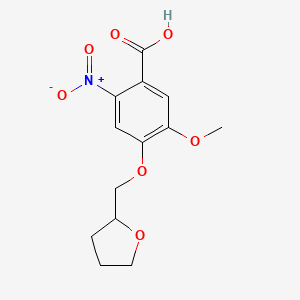

“Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate” is a compound with the molecular formula C13H14N2O3 . It is an imidazole derivative, which is a heterocyclic building block used in chemical synthesis .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

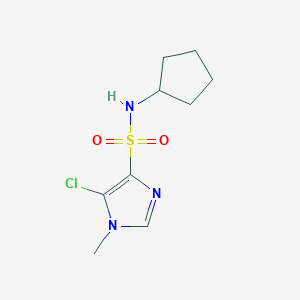

Synthesis of Gefitinib

- Scientific Field: Pharmaceutical Engineering .

- Application Summary: Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate is used in the synthesis of Gefitinib, a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases .

- Methods of Application: The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .

- Results or Outcomes: This novel synthetic route produced overall yields as high as 37.4% .

Biological Potential of Indole Derivatives

- Scientific Field: Pharmaceutical Sciences .

- Application Summary: Indole derivatives, which include Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods of Application: The specific methods of application vary depending on the specific biological activity being targeted .

- Results or Outcomes: The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Antimicrobial Activity

- Scientific Field: Pharmaceutical Sciences .

- Application Summary: This compound, as a part of indole derivatives, has been studied for its potential antimicrobial activity .

- Methods of Application: The specific methods of application vary depending on the specific microbial strain being targeted .

- Results or Outcomes: The results from these studies suggest that indole derivatives could be potent antimicrobial agents .

Biological Activities of 1,3-Diazole Derivatives

- Scientific Field: Pharmaceutical Sciences .

- Application Summary: The derivatives of 1,3-diazole, which include Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: The specific methods of application vary depending on the specific biological activity being targeted .

- Results or Outcomes: These studies suggest that 1,3-diazole derivatives have diverse biological activities .

Synthesis of Differentially-Functionalized 1,2,4-Triazoles

- Scientific Field: Organic Chemistry .

- Application Summary: This compound has been used in the synthesis of differentially-functionalized 1,2,4-triazoles .

- Methods of Application: The specific methods of application involve various organic synthesis techniques .

- Results or Outcomes: The established route confirmed that the methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .

Synthesis of Benzimidazole Bridged Benzophenone Substituted Indole Scaffolds

- Scientific Field: Pharmaceutical Sciences .

- Application Summary: This compound has been used in the synthesis of new benzimidazole bridged benzophenone substituted indole scaffolds .

- Methods of Application: The specific methods of application involve various organic synthesis techniques .

- Results or Outcomes: The newly synthesized compounds were tested for in vitro antimicrobial activity and the compounds were revealed as potent compounds among the tested strains .

属性

IUPAC Name |

methyl 3-methoxy-4-(4-methylimidazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-7-15(8-14-9)11-5-4-10(13(16)18-3)6-12(11)17-2/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENZUEPDJZOIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650731 | |

| Record name | Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate | |

CAS RN |

870837-21-1 | |

| Record name | Methyl 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417755.png)

![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)

![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)